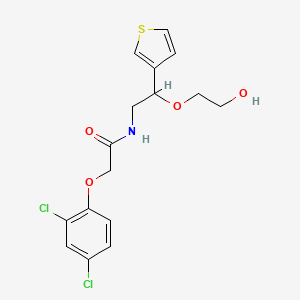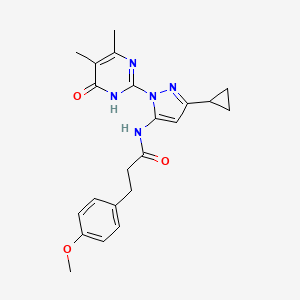
2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide, commonly known as Dicamba, is a selective herbicide used for controlling broadleaf weeds in various agricultural crops. It was first introduced in the 1960s and has since been widely used due to its effectiveness in controlling weeds. Dicamba is a member of the benzoic acid herbicides family, which also includes 2,4-D and MCPA.
Mécanisme D'action
Dicamba works by disrupting the normal growth and development of the plant by mimicking the natural plant hormone auxin. It binds to specific receptors in the plant, leading to uncontrolled growth, twisting, and curling of the leaves, and eventual death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have various biochemical and physiological effects on plants, including changes in gene expression, protein synthesis, and membrane permeability. It also affects the photosynthetic process in plants, leading to reduced growth and eventual death.
Avantages Et Limitations Des Expériences En Laboratoire
Dicamba has several advantages for lab experiments, including its selectivity for broadleaf weeds, low toxicity to mammals, and ease of application. However, it also has some limitations, including its persistence in the environment, potential for off-target movement, and potential for resistance development in weeds.
Orientations Futures
There are several future directions for research on Dicamba, including the development of new formulations and application methods to reduce off-target movement, the study of its effects on non-target organisms, and the development of new herbicides with different modes of action to reduce the potential for resistance development in weeds.
Conclusion:
Dicamba is a selective herbicide widely used for controlling broadleaf weeds in various agricultural crops. It works by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. Dicamba has several advantages for lab experiments, but also has some limitations, including its potential for off-target movement and resistance development. There are several future directions for research on Dicamba, including the development of new formulations and application methods to reduce off-target movement and the study of its effects on non-target organisms.
Méthodes De Synthèse
Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenoxyacetic acid, which is then reacted with 2-(2-hydroxyethoxy)ethylamine and thiophene-3-carboxylic acid to form Dicamba. The chemical structure of Dicamba is shown below:
Applications De Recherche Scientifique
Dicamba has been extensively studied for its herbicidal properties and has been shown to be effective in controlling various broadleaf weeds in different crops, including soybeans, cotton, and corn. It works by disrupting the growth of the plant by mimicking the natural plant hormone auxin, which leads to uncontrolled growth and eventual death of the plant.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4S/c17-12-1-2-14(13(18)7-12)23-9-16(21)19-8-15(22-5-4-20)11-3-6-24-10-11/h1-3,6-7,10,15,20H,4-5,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIYPVUYJHRJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)



![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476497.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2476498.png)
![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476503.png)


![3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2476508.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)
